3-Fluoro-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Fluoro-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of a fluoride atom at the 3-position and a trifluoromethyl group at the 5-position on the benzene ring. This compound is known for its excellent lipophilicity and binding affinity, making it a valuable building block in the synthesis of active pharmaceutical ingredients .
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As a fluorinated building block, it is used in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is employed in the development of active pharmaceutical ingredients due to its excellent lipophilicity and binding affinity.
Industry: It is used in the production of materials with special properties, such as high thermal stability and low moisture absorption
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-(trifluoromethyl)benzoic acid is the membrane fusion process between the influenza A virus and the endosome of the host cells . This process is crucial for the virus to enter the host cell and start replication.
Mode of Action
This compound acts as a fusion inhibitor . It is used to cap an oligothiophene-based compound, which then inhibits the membrane fusion process . This inhibition prevents the virus from entering the host cell, thereby stopping the viral replication process.
Biochemical Pathways
The compound affects the viral entry pathway . By inhibiting the membrane fusion process, it disrupts the normal pathway that the influenza A virus uses to enter host cells . This disruption prevents the virus from replicating within the host cells, thereby stopping the infection from spreading.
Result of Action
The result of the action of this compound is the inhibition of the membrane fusion process between the influenza A virus and the endosome of the host cells . This inhibition prevents the virus from entering the host cell, thereby stopping the viral replication process and the spread of the infection.
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-Fluoro-5-(trifluoromethyl)benzoic acid .
Biochemical Analysis
Biochemical Properties
As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Molecular Mechanism
It is known that benzoic acid derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-5-(trifluoromethyl)benzoic acid typically involves the selective substitution and fluorination of benzoic acid derivatives. One common method includes the reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile with sodium hydroxide in water, followed by heating to 85-90°C for two hours. After the reaction is complete, the mixture is cooled to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can be converted to an acyl chloride, which then participates in nucleophilic substitution reactions.
Friedel-Crafts Acylation: The acyl chloride derivative can be used in Friedel-Crafts acylation to introduce the benzoic acid moiety into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thionyl chloride (SOCl₂) are used to convert the carboxylic acid group to an acyl chloride.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl₃) are employed to facilitate the acylation reaction.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Difluorobenzoic acid
- 3,5-Dibromobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- 3,5-Dichlorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-Fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluoride and trifluoromethyl groups on the benzene ring. This configuration imparts distinct chemical properties, such as enhanced lipophilicity and binding affinity, which are not observed in other similar compounds .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGKIIGVPBTOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333928 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-05-5 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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